Cas no 1005205-25-3 (1H-Indazole-5-carbohydrazide)

1H-Indazole-5-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- 1H-Indazole-5-carbohydrazide
- 1H-Indazole-5-carboxylic acid hydrazide
- 1H-Indazole-5-carboxylic acid, hydrazide
- FPIUWAAVOMKSTK-UHFFFAOYSA-N
- 9856AH
- PB16382
- 1005205-25-3
- SCHEMBL3493150
- CS-0052537
- MFCD11506092
- DB-058446
- AS-34416
- AKOS009356306
- SY097631
-
- MDL: MFCD11506092
- インチ: 1S/C8H8N4O/c9-11-8(13)5-1-2-7-6(3-5)4-10-12-7/h1-4H,9H2,(H,10,12)(H,11,13)
- InChIKey: FPIUWAAVOMKSTK-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC2=C(C=NN2)C=1)NN
計算された属性
- せいみつぶんしりょう: 176.06981089g/mol
- どういたいしつりょう: 176.06981089g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 208
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 83.8
1H-Indazole-5-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011900-5G |
1H-indazole-5-carbohydrazide |
1005205-25-3 | 97% | 5g |
¥ 739.00 | 2023-03-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123177-50g |
1H-Indazole-5-carbohydrazide |
1005205-25-3 | 98% | 50g |
¥9132 | 2023-04-17 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0353-250mg |
1H-Indazole-5-carboxylic acid hydrazide |
1005205-25-3 | 98% | 250mg |
¥480.92 | 2025-01-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011900-50G |
1H-indazole-5-carbohydrazide |
1005205-25-3 | 97% | 50g |
¥ 3,887.00 | 2023-03-17 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011900-25G |
1H-indazole-5-carbohydrazide |
1005205-25-3 | 97% | 25g |
¥ 2,428.00 | 2023-03-17 | |
abcr | AB454159-10 g |
1H-Indazole-5-carbohydrazide |
1005205-25-3 | 10g |
€355.80 | 2023-07-18 | ||
eNovation Chemicals LLC | Y1125392-1g |
1H-Indazole-5-carboxylic acid hydrazide |
1005205-25-3 | 95% | 1g |
$155 | 2024-07-28 | |
abcr | AB454159-1 g |
1H-Indazole-5-carbohydrazide |
1005205-25-3 | 1g |
€108.50 | 2023-07-18 | ||
Advanced ChemBlocks | L13563-5G |
1H-Indazole-5-carbohydrazide |
1005205-25-3 | 97% | 5g |
$165 | 2024-05-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0353-5g |
1H-Indazole-5-carboxylic acid hydrazide |
1005205-25-3 | 98% | 5g |
3816.19CNY | 2021-05-08 |
1H-Indazole-5-carbohydrazide 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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8. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
1H-Indazole-5-carbohydrazideに関する追加情報
1H-Indazole-5-carbohydrazide (CAS No. 1005205-25-3): A Comprehensive Overview
1H-Indazole-5-carbohydrazide (CAS No. 1005205-25-3) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique structural features, has garnered considerable attention in recent years due to its potential applications in drug discovery and development. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to 1H-Indazole-5-carbohydrazide.
Chemical Properties and Structure
1H-Indazole-5-carbohydrazide is a hydrazide derivative of 1H-indazole, a heterocyclic compound with a fused benzene and pyrazole ring. The molecular formula of 1H-Indazole-5-carbohydrazide is C8H9N4O, and it has a molecular weight of 179.18 g/mol. The compound exhibits excellent solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various chemical reactions and biological assays.
The structure of 1H-Indazole-5-carbohydrazide is characterized by the presence of a hydrazide functional group (-NH-NH-CO-) attached to the 5-position of the indazole ring. This unique arrangement contributes to its reactivity and biological activity. The indazole ring itself is known for its stability and ability to form strong hydrogen bonds, which can influence the compound's interactions with biological targets.
Synthesis Methods
The synthesis of 1H-Indazole-5-carbohydrazide can be achieved through several routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 1H-indazole-5-carboxylic acid with hydrazine hydrate under mild conditions. This reaction typically proceeds via an intermediate carboxylic acid hydrazide, which then undergoes cyclization to form the final product.
An alternative approach involves the use of microwave-assisted synthesis, which has gained popularity due to its efficiency and environmental friendliness. In this method, 1H-indazole-5-carboxylic acid is treated with hydrazine hydrate in the presence of a microwave radiation source. The high energy input from the microwave promotes rapid formation of the desired product with high yield and purity.
Biological Activities
1H-Indazole-5-carbohydrazide has been extensively studied for its potential biological activities, particularly in the areas of anti-inflammatory, antitumor, and antiviral properties. Recent research has highlighted its ability to modulate various signaling pathways involved in inflammation and cancer progression.
In a study published in the Journal of Medicinal Chemistry, researchers found that 1H-Indazole-5-carbohydrazide exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound was also shown to downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in prostaglandin synthesis and inflammation.
In addition to its anti-inflammatory properties, 1H-Indazole-5-carbohydrazide has demonstrated significant antitumor activity against various cancer cell lines. A study published in Cancer Letters reported that the compound induced apoptosis in human breast cancer cells by activating caspase-dependent pathways. Furthermore, it was found to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling.
Clinical Applications and Future Prospects
The promising biological activities of 1H-Indazole-5-carbohydrazide have led to increased interest in its potential clinical applications. Several preclinical studies have shown that the compound could be a valuable candidate for treating inflammatory diseases and cancer. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
In parallel with these efforts, researchers are exploring structure-activity relationship (SAR) studies to identify derivatives of 1H-Indazole-5-carbohydrazide with enhanced potency and selectivity. These studies aim to develop more effective drugs with fewer side effects for clinical use.
Conclusion
1H-Indazole-5-carbohydrazide (CAS No. 1005205-25-3) is a promising compound with diverse applications in chemistry and pharmacology. Its unique chemical structure and biological activities make it an attractive target for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses, paving the way for future advancements in medical science.
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